N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Overview
Description
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as CES, is a chemical compound that has been extensively studied for its potential application in scientific research. CES is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
CES inhibits the activity of metalloproteases by binding to the active site of the enzyme. The sulfonamide group of CES interacts with the zinc ion in the active site, while the chloro and ethoxy groups interact with the surrounding amino acid residues. This interaction prevents the substrate from accessing the active site, thereby inhibiting the enzyme activity.
Biochemical and Physiological Effects:
CES has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteases (MMPs), which are involved in extracellular matrix remodeling, cell migration, and angiogenesis. CES has also been shown to inhibit the activity of ADAM (a disintegrin and metalloprotease) family of enzymes, which are involved in cell adhesion, migration, and signaling. Furthermore, CES has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
CES has several advantages as a tool compound for studying metalloproteases. It is a potent and selective inhibitor of MMPs and ADAMs, making it a useful tool for studying the role of these enzymes in different biological systems. CES is also stable and easy to handle, making it suitable for use in various assays. However, CES has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
For the use of CES in scientific research include the development of more potent and selective inhibitors, the use of CES as a template for the development of prodrugs, and the study of the role of metalloproteases in various pathological conditions.
Scientific Research Applications
CES has been extensively studied for its potential application in scientific research. It has been shown to inhibit the activity of a class of enzymes called metalloproteases, which are involved in various physiological and pathological processes, including cancer metastasis, inflammation, and tissue remodeling. CES has also been used as a tool compound to study the role of metalloproteases in different biological systems. Furthermore, CES has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-3-18-10-5-4-8(6-9(10)12)19(16,17)14(2)7-11(13)15/h4-6H,3,7H2,1-2H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRVIKPCKMOJPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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